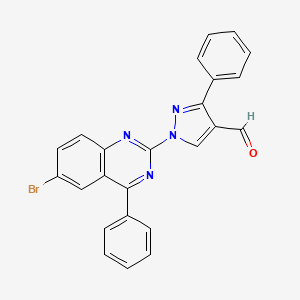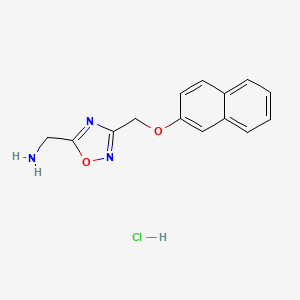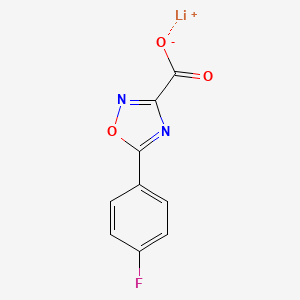![molecular formula C18H15N5O3 B2905916 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034271-66-2](/img/structure/B2905916.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide is a synthetic organic compound with notable relevance in medicinal chemistry and pharmaceutical research. This compound features a complex structure, combining a pyridopyrimidine core with an indolizine moiety, which contributes to its potential bioactive properties.
Wirkmechanismus
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their versatile biological activities . They have been reported to exhibit anti-tumor, antibacterial, antifungal, and CNS depressant activity .
Mode of Action
Pyrido[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (dhfr), mtor kinase, and exhibit cytotoxic activities . The inhibition of these enzymes can lead to a variety of cellular effects, including the disruption of DNA synthesis and cell cycle progression.
Biochemical Pathways
Given the reported activities of related pyrido[2,3-d]pyrimidines, it is likely that the compound may affect pathways related to cell growth and proliferation, dna synthesis, and neural signaling .
Result of Action
Related pyrido[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects, potentially leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can be synthesized through multi-step organic synthesis. One common route involves the formation of the pyridopyrimidine core followed by the coupling with the indolizine derivative under appropriate reaction conditions.
Formation of Pyridopyrimidine Core: : The synthesis begins with the preparation of the pyridopyrimidine core using suitable starting materials such as aminopyrimidines and aldehydes. These undergo cyclization reactions under acidic or basic conditions to form the core structure.
Coupling with Indolizine Derivative: : The pyridopyrimidine intermediate is then coupled with an indolizine derivative through a nucleophilic substitution reaction. This step typically requires a suitable base and a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial context, large-scale synthesis of this compound would involve optimizing the synthetic route for higher yields and purity. This optimization includes selection of scalable reaction conditions, efficient purification methods, and minimizing by-products to ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the pyridopyrimidine ring, altering its electronic properties and potentially enhancing its bioactivity.
Reduction: : Reduction reactions might target the carbonyl groups in the pyridopyrimidine core, potentially leading to the formation of hydroxyl derivatives.
Substitution: : N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can undergo various substitution reactions, such as halogenation or alkylation, to modify its chemical properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, permanganates, and halogens.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI) can be employed under suitable conditions.
Major Products
The major products from these reactions include various functionalized derivatives of the parent compound, which may exhibit different physical and chemical properties, potentially broadening their application spectrum.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide finds applications in several fields of scientific research:
Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the preparation of novel heterocyclic compounds.
Medicine: : The compound is investigated for its potential therapeutic effects, particularly in anticancer and antiviral research.
Industry: : It is used in the development of new materials and catalysts due to its unique structural attributes.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can be compared with other compounds that have similar structural features or bioactive properties, such as:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Shares the pyridopyrimidine core but differs in the attached functional group.
N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)indolizine-2-carboxamide: : Has a quinazolinone core instead of pyridopyrimidine, offering different biological activities.
N-(2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl)indolizine-2-carboxamide: : Features a tetrahydroisoquinoline ring, which imparts different chemical properties.
By comparing these compounds, researchers can identify unique attributes and potential advantages of this compound, such as its specific binding affinities, stability, and efficacy in various applications.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(12-10-13-4-1-2-8-22(13)11-12)20-7-9-23-17(25)14-5-3-6-19-15(14)21-18(23)26/h1-6,8,10-11H,7,9H2,(H,20,24)(H,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSKEANLRSQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2905837.png)
![2-Ethoxy-2-oxoethyl 4-amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2905839.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2905843.png)
![2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2905844.png)
![7-((2,4-dichlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2905846.png)
![2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2905847.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2905848.png)
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid](/img/structure/B2905851.png)

